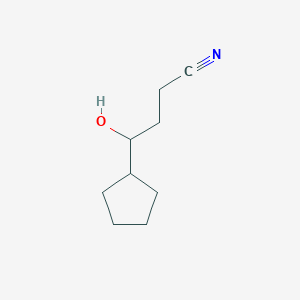
4-Cyclopentyl-4-hydroxybutanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclopentyl-4-hydroxybutanenitrile, also known as JNJ-31001074, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of nitriles and has been found to exhibit promising pharmacological properties in various preclinical studies.
Mecanismo De Acción
The exact mechanism of action of 4-Cyclopentyl-4-hydroxybutanenitrile is not fully understood. However, it has been proposed that the compound acts as a selective inhibitor of the T-type calcium channel, which is involved in the transmission of pain signals in the nervous system.
Biochemical and Physiological Effects:
In addition to its analgesic effects, 4-Cyclopentyl-4-hydroxybutanenitrile has also been found to exhibit anti-inflammatory and anticonvulsant properties. It has been shown to reduce the levels of pro-inflammatory cytokines in the brain and inhibit the development of seizures in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-Cyclopentyl-4-hydroxybutanenitrile in lab experiments is its high potency and selectivity for the T-type calcium channel. However, its limited solubility in aqueous solutions can pose a challenge for its formulation and delivery.
Direcciones Futuras
Further studies are needed to fully elucidate the mechanism of action of 4-Cyclopentyl-4-hydroxybutanenitrile and its potential therapeutic applications in various disease conditions. Future research could focus on optimizing the formulation and delivery of the compound to improve its bioavailability and efficacy. Additionally, studies could explore the potential of 4-Cyclopentyl-4-hydroxybutanenitrile as a novel treatment for other neurological disorders, such as epilepsy and Parkinson's disease.
Métodos De Síntesis
The synthesis of 4-Cyclopentyl-4-hydroxybutanenitrile involves the reaction of cyclopentanone with ethyl cyanoacetate in the presence of sodium ethoxide. The resulting intermediate is then treated with hydroxylamine to yield the desired product.
Aplicaciones Científicas De Investigación
4-Cyclopentyl-4-hydroxybutanenitrile has been extensively studied for its potential therapeutic applications in various disease conditions. It has been found to exhibit potent analgesic effects in animal models of neuropathic pain, making it a promising candidate for the treatment of chronic pain.
Propiedades
Número CAS |
185313-70-6 |
|---|---|
Fórmula molecular |
C9H15NO |
Peso molecular |
153.22 g/mol |
Nombre IUPAC |
4-cyclopentyl-4-hydroxybutanenitrile |
InChI |
InChI=1S/C9H15NO/c10-7-3-6-9(11)8-4-1-2-5-8/h8-9,11H,1-6H2 |
Clave InChI |
RZZDHXZDTRJRDF-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)C(CCC#N)O |
SMILES canónico |
C1CCC(C1)C(CCC#N)O |
Sinónimos |
Cyclopentanebutanenitrile, -gamma--hydroxy- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



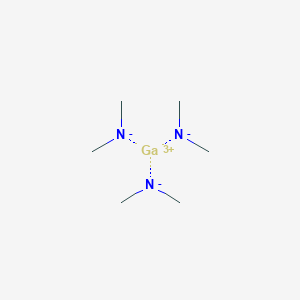

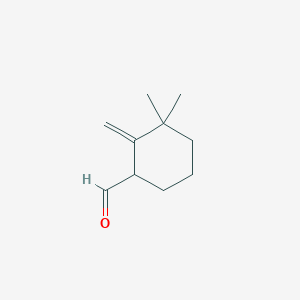
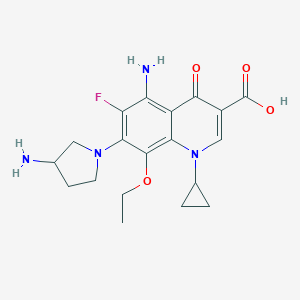
![[4-(Trifluoromethyl)phenyl]methanesulfonyl chloride](/img/structure/B67842.png)
![Ethyl 8-(phenylsulfonyl)-1,8-dihydropyrrolo[2,3-b]indole-2-carboxylate](/img/structure/B67844.png)
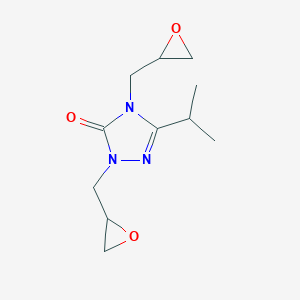

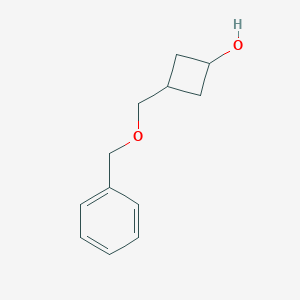

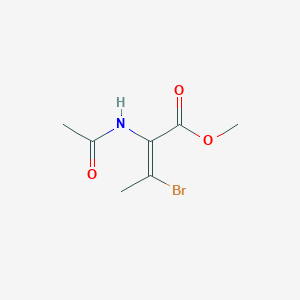

![6-Chloro-4-methyl-1H-benzo[d]imidazole](/img/structure/B67859.png)
![N-[(R)-alpha-Methyl-4-chlorobenzyl]acetamide](/img/structure/B67861.png)